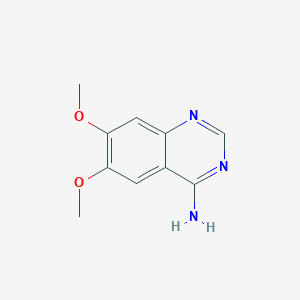

6,7-Dimethoxyquinazolin-4-amine

説明

6,7-Dimethoxyquinazolin-4-amine is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 6,7-Dimethoxyquinazolin-4-amine is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle .

Mode of Action

This compound interacts with its target, CDK2, through a process known as N-hydroxylation . This interaction results in the production of a reactive intermediate, the heteroaryl nitrenium ion , which is implicated in DNA damage and genotoxicity .

Biochemical Pathways

The interaction of this compound with CDK2 affects the cell cycle control pathway . The downstream effects of this interaction include changes in cell proliferation and potentially, cell death .

Pharmacokinetics

The compound’s interaction with cdk2 suggests it is able to reach its target within cells

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its impact on the cell cycle. By interacting with CDK2, this compound can influence cell proliferation and potentially induce cell death .

生化学分析

Biochemical Properties

6,7-Dimethoxyquinazolin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of acetylcholinesterase in vitro . This interaction suggests that this compound could potentially influence biochemical reactions involving acetylcholinesterase, an enzyme crucial for nerve function .

Cellular Effects

The effects of this compound on cells are not fully understood yet. Some studies suggest that it may have significant impacts on cellular processes. For example, it has been found to inhibit the activity of acetylcholinesterase, which could potentially influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

Its ability to inhibit acetylcholinesterase suggests that it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity . This could lead to changes in gene expression and cellular metabolism.

生物活性

6,7-Dimethoxyquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and neuroprotection. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

The synthesis of this compound typically involves multi-step chemical processes that yield derivatives with various substituents. The compound's structure consists of a quinazoline core with methoxy groups at the 6 and 7 positions, which are crucial for its biological activity.

Anticancer Activity

One of the most prominent biological activities of this compound is its anticancer potential. Studies have demonstrated that this compound exhibits strong inhibitory effects on various cancer cell lines, particularly those resistant to conventional therapies.

- Mechanism of Action : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival. It binds to the ATP-binding pocket of EGFR, preventing its activation and subsequent downstream signaling pathways that promote tumor growth .

- Efficacy : Research indicates that this compound derivatives show IC50 values in the nanomolar range against cancer cells. For instance, one derivative exhibited an IC50 of 2.21 nM against resistant cell lines . Another study found that a specific derivative, DW-8, induced apoptosis in colon cancer cells by activating intrinsic apoptotic pathways and increasing reactive oxygen species (ROS) levels .

| Compound | Activity | IC50 (nM) | Target |

|---|---|---|---|

| This compound | EGFR Inhibitor | 2.21 | Cancer Cells |

| DW-8 | Apoptosis Inducer | 10.2 - 30.0 | Colon Cancer Cells |

Cerebroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for cerebroprotective effects. A study synthesized novel derivatives with neuroactive amino acids and assessed their ability to protect against cerebral ischemia in rat models.

- Findings : Among the synthesized compounds, several derivatives demonstrated significant neuroprotective effects comparable to established treatments like ethylmethylhydroxypyridine succinate .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components:

- Methoxy Groups : The presence of methoxy groups at positions 6 and 7 enhances solubility and binding affinity to target proteins.

- Substituents on Aniline Ring : Electron-withdrawing groups (e.g., bromo or chloro substituents) at specific positions on the aniline ring have been shown to increase anticancer activity by improving interactions with the binding pocket of EGFR .

- Linker Variations : Modifications at the C-6 and C-7 positions can lead to irreversible binding with receptor sites, enhancing therapeutic efficacy .

Case Studies

- Cerebroprotective Activity Study : A study involving the synthesis of quinazolinone derivatives showed promising results in protecting against brain damage due to ischemia. The evaluation was conducted using a rat model where cognitive functions were assessed through behavioral tests .

- Anticancer Efficacy in Colon Cancer : The compound DW-8 was tested for its ability to induce apoptosis in colon cancer cells. Results indicated significant increases in apoptotic markers and morphological changes characteristic of programmed cell death .

科学的研究の応用

Chemical Synthesis

The synthesis of 6,7-dimethoxyquinazolin-4-amine typically involves several steps. A notable synthetic route includes the following stages:

- Nitration : Starting from veratrole, nitration is performed using nitric acid to produce 3,4-dimethoxy nitrobenzene.

- Reduction : The nitro group is reduced to an amine using hydrogenation methods to yield 3,4-dimethoxyaniline.

- Urea Formation : The aniline undergoes a reaction with triphosgene and cyanamide to form a cyano group.

- Cyclization : The cyano compound is cyclized using phosphorus pentachloride to form the quinazoline ring structure.

This method offers advantages such as high yield and reduced environmental impact due to cleaner production processes .

Biological Activities

This compound has been studied for its biological properties, particularly in the context of cardiovascular health:

- Antihypertensive Activity : Research has demonstrated that derivatives of this compound exhibit significant antihypertensive effects. For instance, terazosin, a derivative of this compound, acts as a selective alpha-1 adrenergic antagonist, effectively lowering blood pressure and treating benign prostatic hyperplasia .

Therapeutic Applications

The compound's applications extend into various therapeutic domains:

- Vasodilators : Compounds derived from this compound are utilized in the development of vasodilators used in treating conditions like hypertension and heart failure.

- Prostate Health : Its derivatives have been marketed for managing symptoms associated with benign prostatic hyperplasia (BPH), providing relief from urinary obstruction .

Case Studies

- Terazosin Development : A significant case study involves the development of terazosin from this compound. Clinical studies have shown its efficacy in reducing blood pressure and alleviating urinary symptoms in men with BPH. The compound's mechanism involves relaxing smooth muscle in the prostate and bladder neck, thereby improving urine flow .

- Pharmaceutical Formulations : Research has focused on formulating novel drug delivery systems incorporating this compound derivatives to enhance bioavailability and therapeutic efficacy. These formulations have shown promise in preclinical trials for both hypertension and prostate health management.

Data Summary

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Antihypertensive | Reduces blood pressure via alpha-1 adrenergic antagonism | Terazosin (Hytrin) |

| Prostate Health | Alleviates urinary symptoms associated with BPH | Clinical trials on terazosin |

| Drug Formulation | Enhances bioavailability and efficacy | Novel delivery systems in preclinical trials |

特性

IUPAC Name |

6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5H,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPNHISKDKRJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516751 | |

| Record name | 6,7-Dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21575-13-3 | |

| Record name | 6,7-Dimethoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the 6,7-Dimethoxyquinazolin-4-amine scaffold in medicinal chemistry?

A1: The this compound scaffold serves as a versatile starting point for synthesizing diverse bioactive molecules. This particular structure has demonstrated potential for developing novel drugs, especially as kinase inhibitors, with applications in treating various diseases like cancer [, ].

Q2: What are some of the key structural features of this compound derivatives that contribute to their biological activity?

A2: Research suggests that the presence of the 6,7-dimethoxy groups on the quinazoline ring plays a crucial role in enhancing potency and selectivity towards specific targets like EGFR []. Additionally, modifications at the 4-amino position with various aromatic and heterocyclic substituents significantly influence the biological activity and target selectivity of these derivatives [, , ]. For instance, introducing a 3-chloro-4-fluorophenyl group at the 4-amino position resulted in enhanced antiproliferative activity against colorectal cancer cells [].

Q3: How does the structure of this compound derivatives affect their interaction with the Epidermal Growth Factor Receptor (EGFR)?

A3: Studies employing computational chemistry techniques, particularly molecular docking simulations, have shed light on how these derivatives interact with EGFR []. These simulations suggest that the 6,7-dimethoxy groups can form crucial hydrogen bonds with residues in the EGFR hinge region, enhancing the binding affinity []. Furthermore, strategic modifications to the 4-amino substituent can enable interactions with the active site water network, further strengthening the inhibitor-enzyme interaction [].

Q4: Have any this compound derivatives shown promising activity against specific diseases?

A4: Yes, research indicates promising results with certain derivatives. For example, compound DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibited significant antiproliferative activity against colorectal cancer cells by inducing apoptosis and cell cycle arrest []. Additionally, derivatives containing a 3-ethynylphenyl group at the 4-amino position demonstrated potent inhibitory activity against chordoma cell lines [].

Q5: What are the potential advantages of using this compound as a starting point for drug development?

A5: The inherent structural features of this scaffold, like the easily modifiable 4-amino group and the presence of the 6,7-dimethoxy groups, allow for fine-tuning the physicochemical properties and biological activity of the resulting molecules. This tunability makes it a promising scaffold for discovering potent and selective inhibitors against various therapeutic targets [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。